molecular formula C13H16N4O B1449393 4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one CAS No. 2173116-38-4

4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

Cat. No. B1449393
M. Wt: 244.29 g/mol
InChI Key: NJNPZORMVKLCKT-UHFFFAOYSA-N
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Description

4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one, also known as 4-Amino-TQ, is an organic compound belonging to the pyrazoloquinoline family of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 263.3 g/mol. 4-Amino-TQ has been used in a variety of scientific research applications, due to its unique structure, which allows it to interact with various biological molecules.

Scientific Research Applications

Synthetic Methodologies

Regioselective Synthesis and Structural Analysis

Research demonstrates the regioselective synthesis of pyrazoloquinolinones, highlighting the mechanism and structural analysis of these compounds. This synthesis emphasizes the creation of tricyclic structures, underscoring the chemical versatility and potential for further functionalization of the pyrazolo[3,4-b]quinolinone scaffold (Quiroga et al., 2001).

Efficient Synthesis in Ionic Liquid

Another study explores an efficient synthesis method of pyrazoloquinolinone derivatives in ionic liquids, highlighting the environmental benefits and the simplification of work-up procedures. This method underscores the push towards greener synthetic methodologies in the field (Shi & Yang, 2011).

Potential Biological Activities

Neurotropic Activity Study

Research focusing on the neurotropic activities of pyrazoloquinolinone derivatives shows promising results, indicating potential for these compounds in neurological applications. Specifically, studies on animal models have shown significant impacts on motor activity, suggesting these compounds' utility in exploring neurological disorders or treatments (Zaliznaya et al., 2020).

Antimicrobial and Antimycobacterial Applications

Several studies have synthesized and evaluated pyrazoloquinolinone derivatives for their antimicrobial and antimycobacterial activities. These compounds have shown inhibitory activities against various bacterial strains, indicating their potential as new antimicrobial agents. The structure-activity relationship (SAR) studies accompanying these syntheses provide insights into optimizing these compounds for higher efficacy (Holla et al., 2006; Quiroga et al., 2014).

properties

IUPAC Name

4-amino-1,7,7-trimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-13(2)4-8-10(9(18)5-13)11(14)7-6-15-17(3)12(7)16-8/h6H,4-5H2,1-3H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNPZORMVKLCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-1,7,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
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Reactant of Route 6
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